![molecular formula C16H13FN4O2S B5885670 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

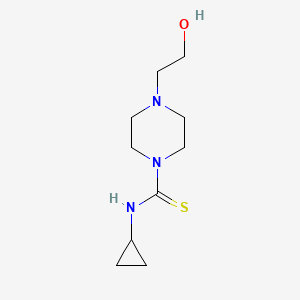

The compound “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is known to exhibit a wide range of biological activities . The compound also contains a urea group (NH-CO-NH), a fluorophenyl group, and a methoxyphenyl group.

Applications De Recherche Scientifique

Anticancer Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells. This is due to the bioisostere nature of the thiadiazole ring to pyrimidine, which is a component of nucleic acids .

Anticonvulsant Properties

Modifications in the 1,3,4-thiadiazole moiety have shown promising results as anticonvulsant agents. These compounds are effective and exhibit low toxicity, making them suitable for the treatment of epilepsy and related seizure disorders .

Antimicrobial and Antifungal Effects

Thiadiazole derivatives possess antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for bacterial and fungal infections .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic effects of thiadiazole derivatives are well-documented. They can be used to develop new medications for reducing inflammation and pain .

Antidepressant and Antipsychotic Applications

These compounds have also been explored for their antidepressant and antipsychotic potential. They could lead to new therapies for mental health conditions .

Antidiabetic Potential

The 1,3,4-thiadiazole scaffold has been associated with antidiabetic activity. It could be instrumental in creating new drugs for managing diabetes .

Antihypertensive and Cardiovascular Effects

Thiadiazole derivatives may have applications in treating hypertension and other cardiovascular conditions due to their biological activity .

Neuroprotective Attributes

There is evidence to suggest that these compounds could offer neuroprotective benefits, which might be useful in treating neurodegenerative diseases .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and 1,3,4-thiadiazole derivatives tend to show significant therapeutic potential .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that compounds with similar structures can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .

Propriétés

IUPAC Name |

1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S/c1-23-13-9-5-4-8-12(13)18-15(22)19-16-21-20-14(24-16)10-6-2-3-7-11(10)17/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPAEYAEYUSWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)

![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)

![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)

![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)

![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)